tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-pyrimidin-2-ylphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-11-12-5-7-13(8-6-12)14-17-9-4-10-18-14/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTORGYPHGZRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of 4-Aminobenzyl Alcohol
4-Aminobenzyl alcohol is reacted with [(Boc)₂O] in anhydrous dichloromethane (DCM) or toluene under inert conditions. For example, a protocol adapted from tert-butyl (4-bromophenyl)carbamate synthesis (Search Result 2) involves dissolving 4-aminobenzyl alcohol (10 g, 80.6 mmol) in toluene (200 mL) with [(Boc)₂O] (19.3 g, 88.7 mmol) at 70°C for 16 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to yield tert-butyl 4-hydroxybenzylcarbamate in 64–70% yield.
Table 1: Boc Protection Reaction Conditions
| Substrate | Solvent | Temperature | Time (h) | Yield | Catalyst |
|---|---|---|---|---|---|
| 4-Aminobenzyl alcohol | Toluene | 70°C | 16 | 64% | None |
| 4-Bromoaniline | DCM | 25°C | 24 | 70% | Sodium bicarbonate |
Suzuki-Miyaura Coupling for Pyrimidine Functionalization
| Boronate Ester | Halide | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 4-Boronobenzylcarbamate | 2-Chloropyrimidine | Pd(PPh₃)₄ | Toluene:EtOH | 78% |
| 4-Boronobenzylcarbamate | 2-Bromopyrimidine | Pd(dppf)Cl₂ | 1,4-Dioxane | 82% |
Oxidative Cyclization Approaches
Alternative routes utilize aldehyde intermediates for pyrimidine ring formation. tert-Butyl 4-formylbenzylcarbamate (Search Result 3) is synthesized via oxidation of tert-butyl 4-hydroxymethylbenzylcarbamate using MnO₂ (16.7 g, 192 mmol) in DCM (200 mL) at 25°C for 16 hours. The aldehyde (4.6 g, 80% yield) is then condensed with guanidine hydrochloride (2.0 g, 21 mmol) in ethanol (50 mL) under reflux for 8 hours to form the pyrimidine ring.
Key Reaction:
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Purification Challenges
-
Silica gel chromatography is critical for removing boc-deprotected byproducts.
-
Recrystallization from ethanol improves purity in large-scale syntheses.
Mechanistic Insights and Side Reactions
Boc Deprotection Risks
Acidic conditions during workup may cleave the boc group, necessitating pH-controlled washes (pH 7–8).
Palladium Catalyst Poisoning
Thiol-containing impurities from boronate esters can deactivate Pd catalysts, requiring rigorous solvent drying.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyrimidin-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
Tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate serves as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide.
- Reduction : Employing lithium aluminum hydride.
- Substitution : In nucleophilic substitution reactions .
Biology
In biological research, this compound is being investigated as a biochemical probe to study enzyme functions and interactions. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways and cellular processes .
Medicine
The compound has shown potential therapeutic properties, particularly in:
- Anti-Cancer Activity : Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction .
- Anti-inflammatory Effects : It is being explored for its capacity to reduce inflammation in various models .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities:
Structural and Functional Differences
- Pyrimidine vs. Piperazine/Thiazole Derivatives : Unlike tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate or thiazole-containing analogs , the pyrimidin-2-yl group in the target compound offers a planar aromatic system conducive to interactions with enzymatic active sites.
- Electrophilic Substitutents : Bromomethyl derivatives (e.g., tert-Butyl 4-(bromomethyl)benzylcarbamate ) are reactive intermediates, whereas the pyrimidin-2-yl group enhances stability and bioavailability.
Biological Activity
Tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a pyrimidine ring, and a benzylcarbamate moiety. Its molecular formula is , and it exhibits properties conducive to various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites or altering their conformations, affecting cellular signaling pathways.
- Receptor Modulation : It may modulate receptor activity, influencing physiological responses in target cells.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Anticancer Properties : Studies have shown that this compound exhibits growth inhibition in various cancer cell lines. For instance, it demonstrated selective cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells at concentrations around 10 µM .
- Anti-inflammatory Effects : Preliminary research suggests that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
- Neuroprotective Activity : Similar compounds have been noted for neuroprotective effects, indicating a possible avenue for further investigation regarding this compound's impact on neurodegenerative diseases .
Case Study 1: Antitumor Activity
In a study examining the effects of various carbamate derivatives on cancer cell lines, this compound was found to inhibit cell proliferation significantly in murine liver cancer models. The mechanism was linked to the downregulation of key signaling proteins involved in cell cycle regulation .
Case Study 2: Enzyme Interaction
Research focusing on enzyme interactions revealed that this compound effectively inhibits butyrylcholinesterase, an enzyme implicated in neurodegenerative disorders. The inhibition was quantified through kinetic assays, showing a promising IC50 value that indicates its potential as a therapeutic agent .
Comparative Analysis of Biological Activities
To illustrate the biological activities compared to similar compounds, the following table summarizes key findings:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| Related Carbamate Derivative A | Moderate | High | Low |
| Related Carbamate Derivative B | Low | Low | High |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling tert-butyl benzylcarbamate derivatives with pyrimidine-containing electrophiles (e.g., 2-chloropyrimidine) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or DMF at 80–100°C yields the target compound. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of carbamate to pyrimidine), inert atmosphere (N₂/Ar), and reaction time (12–24 hrs). Post-reaction purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .
Q. How should researchers assess the purity and structural integrity of tert-Butyl 4-(pyrimidin-2-yl)benzylcarbamate?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C): Confirm proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidine protons at ~8.6–9.0 ppm).
- HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions. Store under inert gas (argon) at –20°C in sealed, desiccated vials. Avoid prolonged exposure to light (use amber glassware). Stability tests under accelerated conditions (40°C/75% RH for 1 week) can predict shelf life. Monitor degradation via TLC or HPLC .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (HOMO/LUMO energies) and molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., kinases). Focus on modifying the pyrimidine ring (e.g., introducing electron-withdrawing groups) or carbamate linker to improve target interaction. Validate predictions with in vitro assays .
Q. What strategies resolve contradictions in reported synthetic yields or reactivity data?
- Methodological Answer : Systematically test variables:
- Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.
- Solvent effects : Evaluate polar aprotic solvents (DMF vs. DMSO) on reaction kinetics.
- Statistical validation : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, ligand ratio). Replicate conflicting studies under identical conditions to isolate discrepancies .
Q. How can crystallography elucidate structural features critical for molecular interactions?
- Methodological Answer : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Collect X-ray diffraction data (Cu-Kα radiation) and refine structures using SHELXL . Analyze intermolecular interactions (e.g., hydrogen bonds between carbamate carbonyl and pyrimidine N-atoms) to inform SAR studies. Address twinning or disorder by refining with TWIN/BASF commands in SHELX .
Q. What protocols evaluate the compound’s potential toxicity in early-stage drug development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
